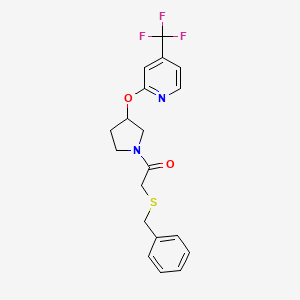

2-(Benzylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(Benzylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone" is a multifaceted molecule that incorporates several functional groups and structural motifs, including a pyrrolidinyl group, a benzylthio moiety, and a trifluoromethylpyridinyl group. While the specific compound is not directly discussed in the provided papers, they do offer insights into related pyrrole derivatives and their synthesis, structural characterization, and properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multi-component reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, as described in one of the studies . This suggests that the synthesis of the compound may also involve a multi-step process, potentially utilizing similar catalytic methods to construct the pyrrole core and then introducing the various substituents in subsequent steps.

Molecular Structure Analysis

Structural characterization of pyrrole derivatives is typically achieved through spectroscopic techniques such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), are also employed to predict spectral and geometrical data, which often show high correlation with experimental data . For the compound , similar methods would likely be used to elucidate its molecular structure and confirm the positions of the substituents.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. For example, devinylation and trifluoroacetylation have been used to modify the structure of pyrrole compounds, yielding different products with altered properties . The presence of a trifluoromethyl group in the compound of interest suggests that it may also be amenable to reactions that introduce or modify such electron-withdrawing groups, potentially affecting the compound's reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be quite diverse. The electrochemical study of one such compound showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition . Optical properties, such as absorption and emission spectra, are also of interest, with some pyrroles exhibiting promising features for applications in fluorescence and nonlinear optics . The compound , with its trifluoromethyl and benzylthio groups, may exhibit unique electrochemical and optical properties that could be explored for various applications.

Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions

The study by Sosnovskikh et al. (2014) discusses the cycloaddition reactions of chromones with azomethine ylides to produce pyrrolidines and dipyrrolidines. This research could suggest that the compound may also participate in cycloaddition reactions due to the presence of a pyrrolidinyl group, potentially leading to novel heterocyclic structures (Sosnovskikh et al., 2014).

Electropolymerization

Research by Sotzing et al. (1996) on the electropolymerization of bis(pyrrol-2-yl) arylenes indicates that compounds containing pyrrolidinyl groups could be used in the synthesis of conducting polymers. This suggests potential applications in material science, particularly in the development of new conducting polymers (Sotzing et al., 1996).

Ketone Synthesis

Keumi et al. (1988) presented a method for ketone synthesis using 2-(trifluoromethylsulfonyloxy)pyridine, which could imply that the trifluoromethyl and pyridinyl groups in the target compound may facilitate reactions related to ketone or aromatic ketone synthesis (Keumi et al., 1988).

Hydrocarbon Oxygenation

A study by Shul’pin et al. (2012) on hydrocarbon oxygenation using oxone catalysis could indicate potential oxidative applications for the compound, given its structural components that may favor electron transfer and oxidation reactions (Shul’pin et al., 2012).

Photoadducts and Cycloaddition

Research by Shimo et al. (1987) on the photoadducts of pyrones with chloroethylenes and their dehydrochlorination could suggest that the compound might be involved in similar photochemical reactions or cycloadditions, given its reactive functional groups (Shimo et al., 1987).

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O2S/c20-19(21,22)15-6-8-23-17(10-15)26-16-7-9-24(11-16)18(25)13-27-12-14-4-2-1-3-5-14/h1-6,8,10,16H,7,9,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMXUDAGRZHVAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3014289.png)

![[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride](/img/structure/B3014294.png)

![N-(3-acetamidophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3014295.png)

![5-[(4-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B3014297.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014299.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B3014303.png)